molecular formula C20H40O B093999 Phytol CAS No. 150-86-7

Phytol

Cat. No. B093999
CAS RN: 150-86-7
M. Wt: 296.5 g/mol
InChI Key: BOTWFXYSPFMFNR-RTBURBONSA-N
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Description

Phytol is a natural compound found in some plants, such as green tea, and is a precursor to the vitamin E family of compounds. It has been studied for its antioxidant, anti-inflammatory, and anticancer properties. This compound is a polycyclic diterpene alcohol that is also a component of chlorophyll and is found in many plants, including green tea, as well as in some animal tissues. It is also a component of the essential oil of rosemary and is a natural antioxidant. This compound has been studied for its potential therapeutic uses, including its antioxidant, anti-inflammatory, and anticancer activities.

Scientific Research Applications

  • Biogeochemical Tracing : Phytol is a key biomarker in aquatic environments. Its degradation processes, including photodegradation, oxidation, and biodegradation, are significant in understanding biogeochemical cycles. The study of its degradation products helps in tracing environmental changes and processes in aquatic systems (Rontani & Volkman, 2003).

  • Pharmacological Applications : this compound shows promise in the treatment of nervous system diseases. Its roles as an anxiolytic, antidepressant, and anticonvulsant highlight its potential in pharmaceutical applications. The study of this compound's pharmacological properties can lead to new treatments for various neurological disorders (Costa et al., 2014).

  • Biosurfactant Production : this compound extracted from the aquatic weed Hydrilla verticillata can be used as a biosurfactant. Its natural abundance and renewable nature make it a valuable asset for various industrial applications, including as a disinfectant against bacteria like E. coli (Prabha, Karthik, & Chandrika, 2019).

  • Renewable Energy Source : this compound has been explored as a renewable source for gasoline production. Through catalytic cracking, this compound can be converted into high-octane gasoline, demonstrating a sustainable route to motor fuels (Tracy, Crunkleton, & Price, 2010).

  • Biofuel Production : Overproduction of this compound in Nostoc punctiforme, achieved through genetic manipulation, has shown potential in biofuel production. The study provides insights into isoprenoid metabolism in cyanobacteria and highlights the challenges of bioengineering for the production of economically important compounds (Gupta et al., 2015).

  • Biomedical Applications : this compound exhibits a range of biological effects, including anxiolytic, metabolism-modulating, cytotoxic, antioxidant, and anti-inflammatory properties. Its interaction with nuclear receptors like PPARs and NF-κB makes it a candidate for various applications in pharmaceutical and biotechnological industries (Islam et al., 2018).

  • Anticandidal Nanobiotechnological Approach : this compound-loaded solid lipid nanoparticles have shown potential as an anticandidal drug delivery system, highlighting this compound's role in developing novel therapeutic strategies against fungal infections (Lima et al., 2020).

Mechanism of Action

Target of Action

Phytol, a naturally occurring diterpene molecule, is primarily targeted towards metabolic and inflammatory diseases . It has been suggested to have both metabolic properties as well as potent anti-inflammatory effects . This compound enhances the activity of natural killer cells that detect and remove cancer cells and promotes macrophage functions in immunity .

Mode of Action

This compound interacts with its targets through various mechanisms. It suppresses the expression of P-glycoprotein (P-gp) via NF-κB inhibition . This compound also inhibits oxidative stress-induced senescence of HaCaT keratinocytes .

Biochemical Pathways

This compound affects several biochemical pathways. It is a component of chlorophyll and can be phosphorylated to phytyl-phosphate and phytyl-diphosphate, the substrate for tocopherol (vitamin E) synthesis . This compound derived from chlorophyll degradation in plants is metabolized via phytenal .

Pharmacokinetics

It is known that intake of this compound efficiently increases the concentration of phytanic acid in the circulation as well as in organs . More research is needed to fully understand the ADME properties of this compound.

Result of Action

This compound has demonstrated anticancer and immune-enhancing effects . It enhances the activity of natural killer cells that detect and remove cancer cells and promotes macrophage functions in immunity . It also inhibits oxidative stress-induced senescence of HaCaT keratinocytes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It is known that environmental factors play a critical role in determining growth and development of plants , and these factors could potentially influence the production and action of this compound. More research is needed to fully understand the influence of environmental factors on the action of this compound.

Safety and Hazards

Phytol has low toxicity by ingestion and skin contact, but it is a skin irritant . When heated to decomposition, it emits acrid smoke and irritating fumes . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

Phytol interacts with various enzymes, proteins, and other biomolecules. It is used as a precursor for the manufacture of synthetic forms of vitamin E and vitamin K1 . It has been suggested to have both metabolic properties as well as potent anti-inflammatory effects .

Cellular Effects

This compound has demonstrated anticancer and immune-enhancing effects . It enhances the activity of natural killer cells that detect and remove cancer cells and promotes macrophage functions in immunity . It also has been reported to suppress certain carcinoma cells and block cell survival genes .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It is hypothesized that this compound degradation in plants might involve its oxidation into the long-chain aldehyde phytenal . This suggests that this compound interacts with the GABAergic system to produce sedative and anxiolytic activities .

Temporal Effects in Laboratory Settings

This compound shows changes in its effects over time in laboratory settings. For instance, this compound pretreatment suppressed H2O2-induced inflammation in a concentration-dependent manner . It also reduced H2O2-induced senescence in a concentration-dependent manner .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, in a study where mice were treated with this compound at doses of 25, 50, and 75 mg/kg, it was found that this compound significantly reduced the viability and rate of division in S-180 and HL-60 cells .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a component of chlorophyll and during leaf senescence, large amounts of this compound are released by chlorophyll degradation . It is then metabolized via phytenal .

Subcellular Localization

This compound is localized in various subcellular compartments. For instance, when fused with GFP at the N-terminus, the AD1, AD6, DODA1, and 5GT were targeted to almost the same subcellular compartments: nucleus, cytoplasm, and chloroplasts .

properties

{ "Design of the Synthesis Pathway": "Phytol can be synthesized through a multistep process starting from geraniol or citronellol. The synthesis pathway involves oxidation, reduction, and esterification reactions.", "Starting Materials": [ "Geraniol or citronellol", "Sodium borohydride (NaBH4)", "Sodium hydroxide (NaOH)", "Sulfuric acid (H2SO4)", "Acetic anhydride (C4H6O3)", "Methanol (CH3OH)", "Chloroform (CHCl3)", "Sodium sulfate (Na2SO4)", "Magnesium sulfate (MgSO4)" ], "Reaction": [ "Geraniol or citronellol is oxidized using sulfuric acid to form the corresponding aldehyde.", "The aldehyde is reduced with sodium borohydride to form the corresponding alcohol.", "The alcohol is esterified with acetic anhydride in the presence of sulfuric acid to form the acetate ester.", "The acetate ester is hydrolyzed with sodium hydroxide to form the free alcohol.", "The free alcohol is purified using chloroform and dried with sodium sulfate and magnesium sulfate." ] }

CAS RN

150-86-7

Molecular Formula

C20H40O

Molecular Weight

296.5 g/mol

IUPAC Name

(7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-ol

InChI

InChI=1S/C20H40O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15,17-19,21H,6-14,16H2,1-5H3/t18-,19-/m1/s1

InChI Key

BOTWFXYSPFMFNR-RTBURBONSA-N

Isomeric SMILES

C[C@@H](CCC[C@@H](C)CCCC(=CCO)C)CCCC(C)C

SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCO)C

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(=CCO)C

Appearance

Oil

boiling_point

202.00 to 204.00 °C. @ 10.00 mm Hg

density

0.847-0.863

melting_point

< 25 °C

Other CAS RN

150-86-7
7541-49-3

physical_description

Colourless to yellow viscous liquid;  Faint floral aroma

Pictograms

Irritant; Environmental Hazard

solubility

Practically insoluble to insoluble in water
Soluble (in ethanol)

synonyms

3,7R,11R,15-tetramethyl-2E-hexadecen-1-ol

Origin of Product

United States

Synthesis routes and methods

Procedure details

Lithium aluminium hydride (0.15 g, 1 mmol) is introduced over 5 minutes into a round-bottomed flask containing anhydrous ether (50 cc) at 0° C. The mixture is stirred for 10 minutes and 3,7,11,15-tetramethyl-2-hexadecenal (0.3 g, 1 mmol) is then added in solution in anhydrous ethyl ether (5 cc). The mixture is stirred for 1 hour at 0° C. and ethyl acetate (3 cc) and water (7 cc) saturated with ammonium chloride are then added. The mixture is stirred for 15 minutes and is then extracted with ethyl ether. The organic phases are dried over magnesium sulphate. After filtering and evaporating off the solvents, 3,7,11,15-tetramethyl-2-hexadecenol (or phytol) is obtained and is characterized by its infrared spectrum and its proton nuclear magnetic resonance spectrum.
Quantity
0.15 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
7 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Name
3,7,11,15-tetramethyl-2-hexadecenol
Name
phytol

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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